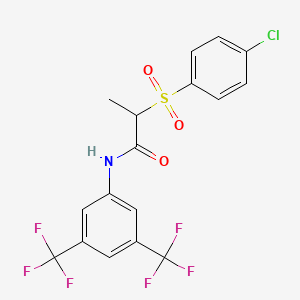

N-(3,5-Bis(trifluoromethyl)phenyl)-2-((4-chlorophenyl)sulfonyl)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3,5-Bis(trifluoromethyl)phenyl)-2-((4-chlorophenyl)sulfonyl)propanamide, also known as BAY 94-8862, is a small molecule inhibitor that has gained significant attention in scientific research for its potential therapeutic applications. This compound is a potent and selective inhibitor of the enzyme soluble guanylate cyclase (sGC), which is a key mediator of the nitric oxide signaling pathway. In

Applications De Recherche Scientifique

Synthesis and Characterization

Research has demonstrated the synthesis of functional aromatic multisulfonyl chlorides, including compounds with complex structures involving chlorosulfonyl and trifluoromethyl groups. These compounds serve as key intermediates for developing dendritic and complex organic molecules, highlighting their importance in synthetic chemistry and materials science (Percec et al., 2001). Similarly, novel fluorinated poly(ether sulfone imide)s have been synthesized, showcasing high thermal stability and low dielectric constants, indicating their potential for advanced electronic applications (Wang et al., 2014).

Advanced Materials for Electronics and Filtration

Fluorinated compounds, particularly those containing trifluoromethyl groups, have been utilized in the development of n-type semiconductors and transistor nonvolatile memory elements. This research has implications for enhancing electronic device performance through materials engineering (Facchetti et al., 2004). Additionally, novel sulfonated thin-film composite nanofiltration membranes incorporating sulfonated aromatic diamine monomers have been developed, offering improved water flux and dye treatment capabilities, demonstrating the potential of these materials in environmental applications (Liu et al., 2012).

Catalysis and Organic Synthesis

The oxidative addition and cycloaddition of arenesulfonamides and triflamide to various substrates have been studied, showing the utility of these reactions in producing diverse organic compounds. This research contributes to the field of organic synthesis, offering new pathways for the construction of complex molecules (Shainyan et al., 2017).

Propriétés

IUPAC Name |

N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-chlorophenyl)sulfonylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClF6NO3S/c1-9(29(27,28)14-4-2-12(18)3-5-14)15(26)25-13-7-10(16(19,20)21)6-11(8-13)17(22,23)24/h2-9H,1H3,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQWGQBLNPWGHBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)S(=O)(=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClF6NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

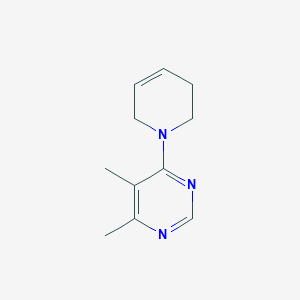

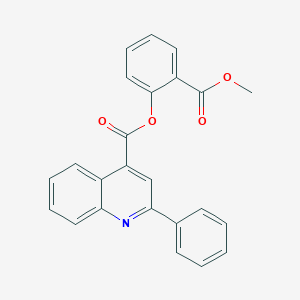

![2-{[1-(3-chloropyridin-4-yl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2957545.png)

![ethyl 2-{4-bromo-2-methoxy-6-[(1Z)-(methoxyimino)methyl]phenoxy}acetate](/img/structure/B2957547.png)

![2-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B2957548.png)

![2-(3-Butyl-[1,2,4]oxadiazol-5-yl)-piperidine](/img/structure/B2957562.png)

![N-[2-(3-Amino-phenyl)-acetyl]-methanesulfonamide](/img/structure/B2957563.png)